1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
CAS No.: 39580-38-6
Cat. No.: VC17989755
Molecular Formula: C11H11BrOS2
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39580-38-6 |
|---|---|
| Molecular Formula | C11H11BrOS2 |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
| Standard InChI Key | IQJVXCIYYQAIKL-UHFFFAOYSA-N |
| Canonical SMILES | CSC(=CC(=O)C1=CC=C(C=C1)Br)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a prop-2-en-1-one core functionalized with a 4-bromophenyl group at the ketone position and two methylsulfanyl groups at the β-carbon. The α,β-unsaturated system (C=O–C=C) confers electrophilic reactivity, while the bromine atom enhances lipophilicity and influences intermolecular interactions . X-ray crystallography of analogous chalcones reveals dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting conformational flexibility .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
| SMILES | BrC1=CC=C(C=C1)C(=O)C(=C(SC)S)C |
| InChIKey | YSOQBFSBVMUAOS-UHFFFAOYSA-N |
| Bond Length (C=O) | ~1.22 Å |
| Dihedral Angle (Ar–C=O) | 7.14°–56.26° |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration of the enone system. Key signals include:
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¹H NMR: A doublet at δ 7.6–7.8 ppm (aromatic protons), a singlet at δ 2.5 ppm (methylsulfanyl groups), and a vinyl proton at δ 6.9–7.1 ppm .
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¹³C NMR: Carbonyl carbon at δ 190–195 ppm, vinyl carbons at δ 120–130 ppm, and methylsulfanyl carbons at δ 15–20 ppm.
Infrared (IR) spectroscopy shows a strong C=O stretch at 1,670–1,710 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹.
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation between 4-bromobenzaldehyde and 3,3-bis(methylsulfanyl)acetone under basic conditions.
Reaction Conditions:
-
Base: Sodium hydroxide (10% w/v in ethanol)
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Solvent: Ethanol, 0–50°C
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Time: 2–3 hours
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Yield: 65–75% after recrystallization
Side reactions, such as aldol adduct formation, are minimized by maintaining temperatures below 50°C. Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times.
Table 2: Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Maximizes enone formation |
| Base Concentration | 8–12% NaOH | Prevents over-saponification |
| Solvent Polarity | Ethanol > Methanol | Enhances solubility of intermediates |
Alternative Methods
Biological Activity and Mechanisms
Antimicrobial Properties
While specific data for this compound remain proprietary, structural analogs demonstrate moderate to high activity against Staphylococcus aureus (MIC: 16–32 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) . The bromophenyl group enhances membrane penetration, while methylsulfanyl moieties may disrupt bacterial thioredoxin reductase.
Applications in Material Science
Organic Electronics
The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin-film transistors incorporating chalcone derivatives exhibit hole mobility of 0.1–0.3 cm²/V·s, suitable for flexible displays.
Polymer Modifiers
Copolymerization with styrene enhances thermal stability (T₅% degradation: 280°C vs. 240°C for pure polystyrene) and UV resistance due to bromine’s radical-scavenging properties .
Comparison with Structural Analogs
Table 3: Comparative Analysis of Chalcone Derivatives
| Compound | Key Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 1-(4-Bromophenyl)-3,3-bis(MeS)prop-2-en-1-one | Br, 2× MeS | 12 µM (MCF-7) |
| (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | Cl, thiophene | 25 µM (HeLa) |
| (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 2× F | 8 µM (A549) |
The bromine and methylsulfanyl groups in 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one confer superior lipophilicity (logP: 3.2 vs. 2.8 for fluorinated analogs) and target selectivity .
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